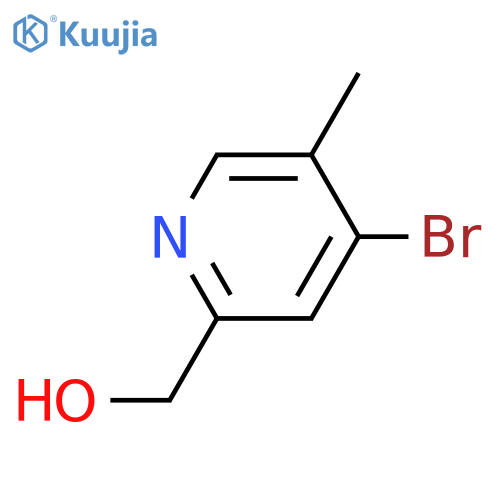

Cas no 820224-83-7 ((4-Bromo-5-methylpyridin-2-yl)methanol)

820224-83-7 structure

商品名:(4-Bromo-5-methylpyridin-2-yl)methanol

(4-Bromo-5-methylpyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-Bromo-5-methylpyridin-2-yl)methanol

- (4-BROMO-5-METHYLPYRIDIN-2-YL)METHANOL HYDROBROMIDE

- [4-BROMO-5-METHYLPYRIDIN-2-YL]METHANOL

- 2-Pyridinemethanol,4-bromo-5-methyl-

- 2-Pyridinemethanol,4-Bromo-5-Methyl-(9CI)

- 4-bromo-5-methyl-2-Pyridinemethanol

- (4-Bromo-5-methyl-pyridin-2-yl)-methanol

- 4-Bromo-5-methyl-2-pyridinemethanol (ACI)

- (4-Bromo-5-methyl-2-pyridyl)methanol

- DTXSID30630692

- 820224-83-7

- OUOJYBFEYBMKDM-UHFFFAOYSA-N

- MFCD17215603

- SB38871

- SCHEMBL1633352

- CS-0101450

- AS-41650

- VHB22483

- AKOS022174068

-

- MDL: MFCD28096500

- インチ: 1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3

- InChIKey: OUOJYBFEYBMKDM-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CN=C(CO)C=1

計算された属性

- せいみつぶんしりょう: 200.97893g/mol

- どういたいしつりょう: 200.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

- 密度みつど: 1.567±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(26 g/l)(25ºC)、

(4-Bromo-5-methylpyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0977381-5g |

(4-bromo-5-methylpyridin-2-yl)methanol hydrobromide |

820224-83-7 | 95% | 5g |

$900 | 2024-08-03 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0634-250mg |

(4-Bromo-5-methyl-pyridin-2-yl)-methanol |

820224-83-7 | 95% | 250mg |

¥1530.19 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0634-100mg |

(4-Bromo-5-methyl-pyridin-2-yl)-methanol |

820224-83-7 | 95% | 100mg |

¥1197.92 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1009199-1g |

(4-Bromo-5-methyl-pyridin-2-yl)-methanol |

820224-83-7 | 95% | 1g |

$455 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406245-10G |

(4-bromo-5-methylpyridin-2-yl)methanol |

820224-83-7 | 95% | 10g |

¥ 12,804.00 | 2023-03-13 | |

| TRC | B814483-10mg |

(4-bromo-5-methylpyridin-2-yl)methanol |

820224-83-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406245-1G |

(4-bromo-5-methylpyridin-2-yl)methanol |

820224-83-7 | 95% | 1g |

¥ 2,415.00 | 2023-04-13 | |

| Alichem | A029012645-5g |

4-Bromo-5-methylpyridine-2-methanol |

820224-83-7 | 95% | 5g |

$1566.34 | 2023-09-01 | |

| Alichem | A029012645-1g |

4-Bromo-5-methylpyridine-2-methanol |

820224-83-7 | 95% | 1g |

$523.02 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1009199-100mg |

(4-Bromo-5-methyl-pyridin-2-yl)-methanol |

820224-83-7 | 95% | 100mg |

$170 | 2024-07-28 |

(4-Bromo-5-methylpyridin-2-yl)methanol 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

820224-83-7 ((4-Bromo-5-methylpyridin-2-yl)methanol) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:820224-83-7)(4-Bromo-5-methylpyridin-2-yl)methanol

清らかである:99%/99%

はかる:1.0g/5.0g

価格 ($):170.0/831.0